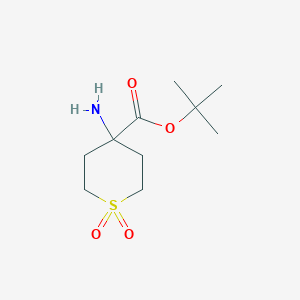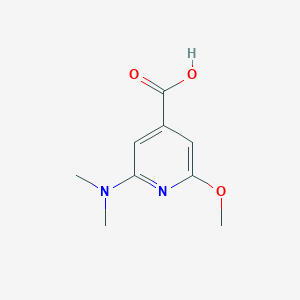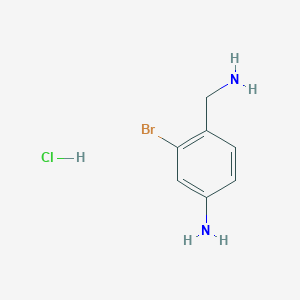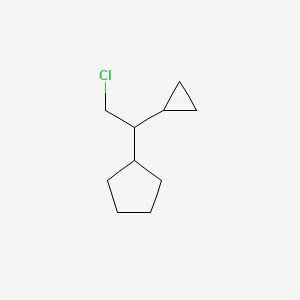
(2-Chloro-1-cyclopropylethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1-cyclopropylethyl)cyclopentane is an organic compound with the molecular formula C10H17Cl. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopropyl group and a chlorine atom attached to the ethyl side chain of a cyclopentane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1-cyclopropylethyl)cyclopentane can be achieved through various methods. One common approach involves the reaction of cyclopentane with 2-chloro-1-cyclopropylethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-1-cyclopropylethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding cyclopentane derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in polar solvents like water or alcohols.
Oxidation: Potassium permanganate, chromium trioxide; often performed in acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of cyclopentane carboxylic acids or ketones.
Reduction: Formation of cyclopentane derivatives with reduced functional groups.
Scientific Research Applications
(2-Chloro-1-cyclopropylethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms involving cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-1-cyclopropylethyl)cyclopentane involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl group and chlorine atom can influence the compound’s binding affinity and reactivity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Cyclopentane: A simple cycloalkane with similar ring structure but lacking the cyclopropyl and chlorine substituents.
Cyclopropylmethylcyclopentane: Similar structure but without the chlorine atom.
Chlorocyclopentane: Contains a chlorine atom but lacks the cyclopropyl group
Uniqueness: (2-Chloro-1-cyclopropylethyl)cyclopentane is unique due to the presence of both the cyclopropyl group and chlorine atom, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
(2-chloro-1-cyclopropylethyl)cyclopentane |
InChI |
InChI=1S/C10H17Cl/c11-7-10(9-5-6-9)8-3-1-2-4-8/h8-10H,1-7H2 |
InChI Key |
VCIYWCSIOCHBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CCl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13211232.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
![5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13211237.png)
![tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate](/img/structure/B13211262.png)
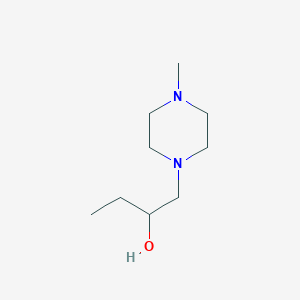
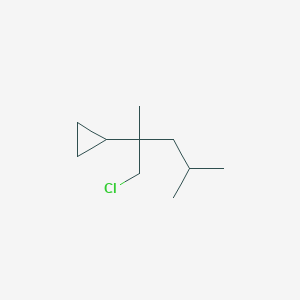
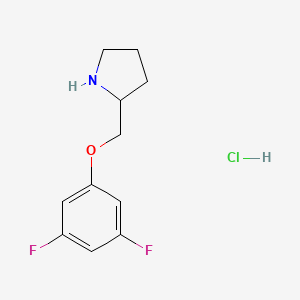
![2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13211278.png)
![(Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine](/img/structure/B13211286.png)
